molecular formula C12H17NO3 B8751053 tert-butyl 2-(2-oxopyridin-1(2H)-yl)propanoate

tert-butyl 2-(2-oxopyridin-1(2H)-yl)propanoate

Cat. No.: B8751053
M. Wt: 223.27 g/mol
InChI Key: GFNOKCWCZIYBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-oxopyridin-1(2H)-yl)propanoate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-(2-oxopyridin-1-yl)propanoate

InChI

InChI=1S/C12H17NO3/c1-9(11(15)16-12(2,3)4)13-8-6-5-7-10(13)14/h5-9H,1-4H3

InChI Key

GFNOKCWCZIYBOT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C=CC=CC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 9.5 g (0.10 mol) of 2-hydroxypyridine in 250 mL of DMF was added 16.6 g (0.120 mol) of potassium carbonate followed by 25.0 g (0.120 mol) of 2-bromopropionic acid tert-butyl ester. The resulting mixture was stirred at ambient temperature for 7 h then diluted with 1 L of water. The aqueous phase was extracted with ethyl acetate (3×200 mL) and the combined organics were washed with water (2×100 mL), brine (100 mL), dried over magnesium sulfate, filtered and evaporated in vacuo. The crude residue was purified by silica gel chromatography eluting with 25% ethyl acetate in hexanes to afford the title compound as a clear gum 16 g (72%). LC-MS: m/z (ES) 224 (MH)+
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
72%

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